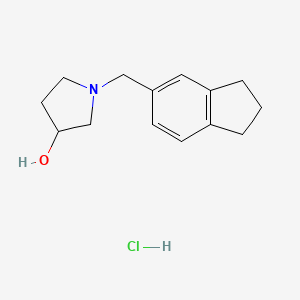

1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride

Description

1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride (CAS: 1427379-74-5) is an organic compound with the molecular formula C₁₄H₂₀ClNO and a molecular weight of 253.77 g/mol . Its structure features a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 2,3-dihydro-1H-inden-5-ylmethyl group at the 1-position, with a hydrochloride counterion. The compound is supplied as a powder at room temperature and is cataloged by American Elements for research and industrial applications, though its specific biological or pharmacological roles remain undisclosed in available literature .

Key identifiers include:

- IUPAC Name: 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride

- InChI Key: MRUYHRKVTNKMHA-UHFFFAOYSA-N

- PubChem CID: 71757870

- MDL Number: MFCD23144211

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c16-14-6-7-15(10-14)9-11-4-5-12-2-1-3-13(12)8-11;/h4-5,8,14,16H,1-3,6-7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUYHRKVTNKMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CN3CCC(C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,3-Dihydro-1H-inden-5-ylmethyl Halide

- Starting from 2,3-dihydro-1H-inden-5-carbaldehyde or 5-substituted indanone derivatives, halogenation at the benzylic position (methylene adjacent to the indene ring) is achieved.

- Typical halogenating agents include thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

- The reaction is conducted under controlled temperature (0°C to room temperature) to avoid overreaction or rearrangement.

- The halide intermediate is isolated as a stable compound for the next step.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation | SOCl2 or PBr3, 0-25°C, 2-4 h | 70-85 | Careful temperature control required |

| Purification | Distillation or recrystallization | - | Ensures purity for nucleophilic step |

Nucleophilic Substitution with Pyrrolidin-3-ol

- The key step involves alkylation of pyrrolidin-3-ol with the indenylmethyl halide.

- Reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the pyrrolidin-3-ol, enhancing nucleophilicity.

- Reaction temperature ranges from room temperature to 60°C, with stirring for 12-24 hours.

- The product is purified by extraction and chromatography.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Pyrrolidin-3-ol, K2CO3, DMF, 25-60°C, 12-24 h | 60-75 | Inert atmosphere recommended |

| Purification | Extraction, silica gel chromatography | - | Removes unreacted starting materials |

Formation of Hydrochloride Salt

- The free base of 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol is dissolved in anhydrous ether or ethanol.

- Dry hydrogen chloride gas or concentrated hydrochloric acid is bubbled or added dropwise at 0-5°C.

- The hydrochloride salt precipitates as a solid, which is filtered and dried under vacuum.

- This step enhances compound stability and facilitates handling.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Salt formation | HCl gas or conc. HCl, 0-5°C, 1-2 h | 90-95 | Produces stable, crystalline salt |

Research Findings and Optimization

- Reaction efficiency improves with rigorous control of temperature and exclusion of moisture during alkylation.

- Use of anhydrous solvents and inert atmosphere (nitrogen or argon) prevents side reactions.

- The ring closure and substitution steps are sensitive to steric hindrance; thus, the choice of base and solvent is critical.

- Purity of intermediates directly affects the yield and quality of the final hydrochloride salt.

- Analytical methods such as NMR, HPLC, and mass spectrometry confirm the structure and purity at each step.

Comparative Table of Preparation Parameters

| Preparation Stage | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Key Considerations |

|---|---|---|---|---|---|

| Halogenation of Indenylmethyl | SOCl2 or PBr3 | 0–25°C | 2–4 h | 70–85 | Control temperature, avoid excess |

| Alkylation with Pyrrolidin-3-ol | Pyrrolidin-3-ol, K2CO3, DMF or THF | 25–60°C | 12–24 h | 60–75 | Anhydrous, inert atmosphere |

| Hydrochloride Salt Formation | HCl gas or conc. HCl | 0–5°C | 1–2 h | 90–95 | Precipitation, drying |

Chemical Reactions Analysis

1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Biology

Research has indicated potential biological activities of this compound, including:

- Antiviral Properties: Investigated for its efficacy against certain viral infections.

- Antimicrobial Activity: Exhibits properties that may inhibit microbial growth .

Medicine

In the medical field, the compound is being explored for:

- Therapeutic Applications: Potential use in developing new drugs targeting specific diseases due to its unique interaction with biological receptors.

The mechanism of action is believed to involve binding to specific molecular targets, which may lead to various biological effects .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its distinctive chemical properties make it suitable for applications in:

- Pharmaceutical Manufacturing: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

- Material Science: Used in developing new materials with tailored properties .

Case Studies

To illustrate the applications of 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride, several case studies can be highlighted:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated effectiveness against specific viral strains. |

| Study B | Antimicrobial Properties | Showed significant inhibition of bacterial growth in vitro. |

| Study C | Drug Development | Explored as a potential lead compound for new therapeutic agents targeting neurodegenerative diseases. |

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to cellular growth and differentiation .

Comparison with Similar Compounds

Core Structure and Substituent Effects

- This contrasts with Vernakalant’s bulky dimethoxyphenyl-ethoxy-cyclohexyl group, which likely contributes to its cardiac ion channel targeting .

- Pentanone Derivative : The ketone group introduces polarity, which may reduce blood-brain barrier penetration compared to the hydroxyl group in the target compound.

- Simpler Pyrrolidinols : Methyl and hydroxymethyl substituents prioritize stereochemical specificity (e.g., (3R,5S) configurations in ), critical for enantioselective synthesis or receptor binding .

Pharmacological Relevance

Biological Activity

1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride is a compound that combines the indane and pyrrolidine structures, potentially endowing it with unique biological properties. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride

- Molecular Formula : C14H20ClNO

- Molecular Weight : 253.77 g/mol

- CAS Number : 1427379-74-5

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The indane moiety can influence receptor interactions, while the pyrrolidine ring may enhance binding affinity and specificity to biological targets. This dual structure allows for potential modulation of various biochemical pathways.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to pyrrolidine derivatives. For instance, several pyrrolidine-based compounds have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). In a comparative study, lead compounds showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL against MRSA strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Lead Compound 38 | 8 | MRSA |

| Compound A | 4 | MRSE |

| Compound B | 16 | Linezolid-resistant MRSA |

Case Studies

- Study on Pyrrolidine Derivatives : Research indicated that various pyrrolidine derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative showed an MIC value of 0.0039 mg/mL against E. coli and S. aureus . This suggests that modifications to the pyrrolidine structure can enhance antimicrobial efficacy.

- Antimicrobial Screening : A series of pyrrole derivatives were synthesized and tested for their antimicrobial activities. The results indicated that certain derivatives had MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, including S. aureus and E. coli . This reinforces the potential of pyrrolidine-containing compounds in developing new antibiotics.

Research Findings

The exploration of the biological activity of 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride has been limited but promising:

- Antiviral Properties : Some studies suggest that similar indane-pyrrolidine compounds may possess antiviral activities, although specific data on this compound is still emerging.

- Potential Therapeutic Applications : The unique structure may allow for further exploration in medicinal chemistry, particularly in developing drugs targeting resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol hydrochloride with high purity?

- Methodological Answer : Synthesis optimization often involves coupling reactions between the indene and pyrrolidine moieties under acidic conditions. For example, analogous compounds (e.g., A-674563 hydrochloride) use stoichiometric HCl in aqueous solutions for salt formation, followed by purification via HPLC (≥98% purity) . Reaction conditions such as temperature (0–50°C) and solvent selection (water or methanol) are critical for minimizing byproducts .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight confirmation. Polarimetry or chiral chromatography may resolve enantiomers if applicable. Physicochemical properties (e.g., solubility, pKa) can be determined using UV-Vis spectroscopy or potentiometric titration. Safety data sheets for related pyrrolidine derivatives emphasize reporting molecular weight (C13H17NO·HCl) and particle size distribution .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow hazard communication standards (e.g., GHS) for hydrochloride salts, including fume hood use, PPE (gloves, lab coats), and emergency procedures for inhalation or skin contact. Waste must be segregated and treated by certified agencies due to potential environmental hazards .

Q. What pharmacological mechanisms are hypothesized for pyrrolidine-indene derivatives?

- Methodological Answer : Structural analogs (e.g., LY 334370 hydrochloride) suggest activity as serotonin receptor agonists. In vitro studies should screen for receptor binding affinity (e.g., 5-HT1F), while in vivo models (rodent neuropharmacology assays) assess bioavailability and blood-brain barrier penetration .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine hydroxyl group influence biological activity?

- Methodological Answer : Enantiomeric resolution (e.g., (3R,5S)-5-ethylpyrrolidin-3-ol hydrochloride) via chiral HPLC or enzymatic methods can isolate stereoisomers. Compare in vitro potency (IC50) and metabolic stability using liver microsomes to identify pharmacologically active configurations .

Q. What strategies resolve contradictions in impurity profiling during scale-up synthesis?

- Methodological Answer : Impurity identification (e.g., diastereomers or hydrolysis byproducts) requires LC-MS/MS and reference standards (e.g., BP/EP monographs). For example, triazolopyridine impurities are controlled using gradient elution (UV 254 nm, C18 columns) . Method validation per ICH guidelines ensures reproducibility .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic-pharmacodynamic (PK/PD) relationships?

- Methodological Answer : Use radiolabeled analogs (e.g., <sup>14</sup>C-tracing) to study absorption/distribution. Employ embedded experimental designs: quantitative data (plasma concentration) paired with qualitative observations (behavioral endpoints) minimizes bias . Dose-response curves in disease models (e.g., neuropathic pain) establish therapeutic windows .

Q. What computational approaches predict metabolic pathways and toxicity risks?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) analyze metabolite formation and hepatotoxicity. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.